2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide is an organic compound that features a fluorophenoxy group, a hydroxy-methyl-thio butyl chain, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate halogenated acetic acid derivative under basic conditions to form the 2-fluorophenoxy acetic acid intermediate.
Formation of the Hydroxy-Methyl-Thio Butyl Chain: The next step involves the synthesis of the 2-hydroxy-2-methyl-4-(methylthio)butylamine intermediate. This can be achieved through the reaction of 2-methyl-2-hydroxybutanoic acid with methanethiol in the presence of a dehydrating agent.
Coupling Reaction: The final step involves the coupling of the two intermediates. The 2-fluorophenoxy acetic acid intermediate is reacted with the hydroxy-methyl-thio butylamine intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially leading to the formation of amines.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions within cells.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may facilitate binding to hydrophobic pockets, while the hydroxy-methyl-thio butyl chain can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-bromophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide: Similar structure but with a bromine atom instead of fluorine.
2-(2-iodophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and iodine analogs. This can result in enhanced biological activity and better pharmacokinetic profiles.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3S/c1-14(18,7-8-20-2)10-16-13(17)9-19-12-6-4-3-5-11(12)15/h3-6,18H,7-10H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDAZOZZQXMTNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)COC1=CC=CC=C1F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.